6-Hydroxy-9-phenylxanthen-3-one
Description
Structure
3D Structure
Properties
CAS No. |
7282-86-2 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
6-hydroxy-9-phenylxanthen-3-one |
InChI |
InChI=1S/C19H12O3/c20-13-6-8-15-17(10-13)22-18-11-14(21)7-9-16(18)19(15)12-4-2-1-3-5-12/h1-11,20H |
InChI Key |
IRUMWXSHFZXEDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 9 Phenylxanthen 3 One and Analogous Structures
Strategies for Xanthenone Core Construction
The formation of the central xanthene ring system is the cornerstone of synthesizing 6-Hydroxy-9-phenylxanthen-3-one and its analogs. Key approaches include multicomponent reactions, one-pot syntheses, and cyclization/condensation processes.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly valued in organic and pharmaceutical chemistry for their efficiency. mdpi.com In MCRs, three or more reactants combine in a single reaction vessel to form a final product that incorporates all or most of the starting materials. mdpi.comrsc.org This approach is economically and environmentally advantageous as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. mdpi.com
The synthesis of xanthenones is often achieved through a three-component reaction involving an aldehyde, a phenolic compound (like resorcinol (B1680541) or phloroglucinol), and a cyclic 1,3-dicarbonyl compound (such as dimedone). scielo.brresearchgate.netresearchgate.net This method allows for the creation of a diverse range of xanthene derivatives with low production costs and ample opportunities for functionalization. mdpi.com The reaction typically proceeds under solvent-free conditions, further enhancing its green credentials. researchgate.netresearchgate.net For instance, the one-pot condensation of dimedone, an aldehyde, and a naphthol can produce various benzoxanthenones in good to excellent yields. mdpi.com
One-Pot Synthetic Procedures
One-pot syntheses are a cornerstone of efficient organic synthesis, allowing for multiple reaction steps to occur in a single vessel without the need for isolating intermediates. asianpubs.org This methodology is particularly well-suited for the synthesis of xanthenone derivatives. asianpubs.orgufg.briau.ir A common one-pot approach involves the condensation of an aromatic aldehyde with a cyclic diketone and a naphthol derivative. mdpi.comum.edu.mt
These reactions are often carried out under solvent-free conditions, which is an environmentally friendly approach. researchgate.netasianpubs.org The use of various catalysts can significantly improve the efficiency and yield of these reactions. iau.ir For example, the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives has been successfully achieved through a one-pot, three-component reaction of aromatic aldehydes, 2-naphthol, and dimedone. researchgate.net The key advantages of these one-pot procedures include high yields, short reaction times, simple work-up procedures, and the use of eco-friendly solvents or solvent-free conditions. iau.ir
Cyclization and Condensation Processes
The formation of the xanthenone core often involves key cyclization and condensation steps. A two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores involves the condensation of an aryl aldehyde with fluororesorcinol. researchgate.net This initial condensation forms a triarylmethane intermediate. The process can be complicated by a retro-Friedel-Crafts reaction, which can be minimized by carefully controlling the amount of acid used. researchgate.net The final xanthenone ring system is then formed through an oxidative cyclization of the intermediate, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net
Intramolecular condensation reactions, such as the Dieckmann cyclization, are also relevant in forming cyclic structures. libretexts.orgyoutube.commasterorganicchemistry.com This type of reaction involves the intramolecular condensation of a diester to form a cyclic β-keto ester. libretexts.orgmasterorganicchemistry.com The mechanism is analogous to the Claisen condensation, where an enolate attacks an ester group within the same molecule. youtube.commasterorganicchemistry.com While not directly forming the xanthenone core in one step, these cyclization principles are fundamental in building the cyclic precursors required for xanthenone synthesis.
Catalysis in Xanthenone Synthesis
Catalysis plays a pivotal role in the synthesis of xanthenones, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both Lewis and Brønsted acids, including green catalysts, have been extensively utilized.
Application of Lewis and Brønsted Acid Catalysts
A wide array of Lewis and Brønsted acids have been employed as catalysts in the synthesis of xanthenones. scielo.br Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby increasing the electrophilicity of the reactant and lowering the activation energy of the subsequent reaction step. youtube.com This activation often involves the introduction of a positive charge into the reactant. youtube.com
Brønsted acids, on the other hand, act as proton donors. nih.gov In the context of xanthenone synthesis, these acid catalysts facilitate the key condensation and cyclization steps. Examples of catalysts used include p-toluenesulfonic acid, scandium(II) triflate, and boron trifluoride diethyl etherate. scielo.brresearchgate.net The choice of catalyst can influence the reaction rate and yield. For instance, the synthesis of triarylmethanes, which are intermediates in some xanthenone syntheses, has been evaluated with various Brønsted and Lewis acids. researchgate.net The development of bifunctional catalysts, which combine both Lewis acid and Brønsted acid functionalities on a single chiral scaffold, represents an advanced strategy to achieve high enantioselectivity in asymmetric synthesis. organic-chemistry.orgcapes.gov.br
Utilization of Natural Organic Acids as Green Catalysts
In a move towards more environmentally benign synthetic methods, natural organic acids (NOAs) have emerged as effective and eco-friendly catalysts for xanthenone synthesis. scielo.brresearchgate.net These acids, which are present in the metabolic pathways of many organisms, are biodegradable and user-friendly alternatives to traditional, often hazardous, catalysts. scielo.br
The synthesis of xanthenones via a one-pot, three-component reaction has been successfully carried out using NOAs as catalysts under solvent-free and microwave irradiation conditions. scielo.brscielo.br Optimization studies have shown that oxalic acid is a particularly effective NOA catalyst, providing xanthenones in moderate to excellent yields (up to 93%). scielo.brresearchgate.net Other NOAs such as malonic acid, succinic acid, and acetic acid have also been used, though oxalic acid generally provides the best results. researchgate.net This green protocol offers several advantages, including eco-friendly reaction conditions, a simple work-up procedure, short reaction times, and good yields. scielo.br
Green Chemistry Principles in Xanthenone Synthesis
The synthesis of xanthenones has increasingly incorporated the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov Key strategies include the use of solvent-free reaction conditions and the development of photochemical routes.
Solvent-free, or neat, reaction conditions are a cornerstone of green synthetic chemistry, as they eliminate the environmental pollution associated with volatile organic solvents. organic-chemistry.org Several eco-friendly methods for synthesizing xanthenone derivatives have been developed that operate under these conditions.
One approach involves the one-pot, three-component reaction between aldehydes, phenolic compounds, and cyclic 1,3-dicarbonyls using a catalyst under thermal heating. mdpi.com Various catalysts have proven effective in promoting this transformation without the need for a solvent:
p-Sulfonic acid calix[n]arenes: As mentioned previously, these catalysts are highly effective under solvent-free conditions for producing various xanthenones. up.pt
Formic Acid: This bio-based, natural acid serves as a versatile and green catalyst for the preparation of 12-aryl-tetrahydrobenzo[α]xanthene-11-ones with good to high yields and short reaction times. organic-chemistry.org
Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]): This reusable catalyst efficiently produces a variety of xanthene derivatives in very good yields at 120 °C. nih.gov
Methanesulfonic acid: This inexpensive and readily available acid smoothly catalyzes the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione to afford 9-aryl-3,3,6,6-tetramethyl-tetrahydroxanthene-1,8-diones in nearly quantitative yields. mdpi.com
These solvent-free methods not only reduce environmental impact but also often simplify product purification, as the desired compounds can sometimes be isolated by simple filtration. organic-chemistry.orgmdpi.com
Photochemical reactions offer an economical and ecological alternative to traditional thermal methods, aligning with the demands of green chemistry. nih.gov The use of light as a reagent can enable unique transformations under mild conditions.
One documented photochemical route to xanthenone structures involves the irradiation of 3-cyclohexenyloxychromenones. nih.gov Using a pyrex-filtered light from a 125 W mercury vapor lamp under an inert atmosphere, these precursors undergo phototransformation to yield spirocyclic fused xanthenones. The efficiency of this protocol is dependent on the substitution pattern on the chromenone nucleus. nih.gov Another green approach involves the visible-light-mediated photocatalytic oxidation of 9H-xanthenes to the corresponding xanthones using molecular oxygen. up.pt This metal-free method provides high yields of the desired products, including halogenated xanthones. up.pt
These photochemical strategies represent a move towards more sustainable and atom-economical synthetic processes in the production of xanthenone scaffolds. researchgate.net
Synthetic Approaches for this compound Derivatives
The functionalization of the xanthenone core, particularly at the 9-position and on the aromatic rings, is crucial for tuning its chemical and physical properties. This section covers methods for introducing aromatic substituents and for halogenating the xanthenone framework.
The introduction of an aryl group at the C-9 position of the xanthenone scaffold is a common strategy for creating derivatives with diverse properties. A robust two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported. nih.gov This method involves the condensation of various aryl aldehydes with fluororesorcinol. nih.gov The reaction proceeds through a triarylmethane intermediate, which then undergoes an oxidative cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final xanthenone ring system. nih.gov
Multicomponent reactions are also widely employed to generate 9-aryl xanthenones. These one-pot syntheses typically involve the reaction of an aromatic aldehyde, a phenol (B47542) or naphthol derivative, and a 1,3-dicarbonyl compound like dimedone. mdpi.comnih.gov The choice of aromatic aldehyde directly determines the substituent at the 9-position.
Table 2: Synthesis of 9-Aryl Xanthenone Derivatives
| Reactants | Catalyst/Reagent | Product | Key Feature | Reference |
| Aryl aldehyde, Fluororesorcinol | Acid, then DDQ | 9-Aryl-6-hydroxy-3H-xanthen-3-one | Two-step synthesis via triarylmethane intermediate | nih.gov |
| Aromatic aldehyde, β-Naphthol, Dimedone | p-Sulfonic acid calix[n]arene | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | One-pot, solvent-free synthesis | beilstein-journals.org |
| Aromatic aldehyde, 3,4-Methylenedioxyphenol, Dimedone | H₁₄[NaP₅W₃₀O₁₁₀] | 7,7-Dimethyl-10-aryl-6,7,8,10-tetrahydro-9H- up.ptorganic-chemistry.orgdioxolo[4,5-b]xanthen-9-one | Solvent-free synthesis with reusable catalyst | nih.gov |
| Aromatic aldehyde, Dimedone | Methanesulfonic acid | 9-Aryl-3,3,6,6-tetramethyl-tetrahydroxanthene-1,8-dione | High-yield, solvent-free synthesis | mdpi.com |
The ability to introduce a wide range of aromatic substituents at the 9-position is critical for developing new fluorescent probes and biologically active molecules.
Halogenation of the xanthenone core provides a powerful handle for further functionalization through cross-coupling reactions and can significantly influence the biological activity of the resulting compounds. organic-chemistry.org
Several strategies have been developed for the synthesis of halogenated xanthenones:
Direct Halogenation: A one-pot, two-component synthesis has been described for producing halogenated xanthone (B1684191) derivatives. This method involves the cyclization of the corresponding halogenated salicylic (B10762653) acid derivatives with a phenol derivative. beilstein-journals.org
From Halogenated Precursors: Halogenated xanthones can be prepared from precursors that already contain the halogen atom. For instance, the photocatalytic oxidation of 9H-xanthenes bearing fluoro, chloro, or bromo substituents using visible light and oxygen affords the corresponding halogenated xanthones in high yields. up.pt
Selective Bromination: A method for the selective C-2 bromination of xanthenone derivatives has been reported. The reaction of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one with a tetrabutylammonium (B224687) bromide (Bu₄NBr)/diacetoxyiodobenzene (PhI(OAc)₂) system under mild conditions yields the 2-bromo derivative. Another green approach uses ammonium (B1175870) bromide as the bromine source and Oxone® as an oxidant, avoiding hazardous molecular bromine. nih.gov
These halogenation strategies are essential for creating a diverse library of xanthenone derivatives for applications in medicinal chemistry and materials science. beilstein-journals.org
Regioselective Hydroxylation in Xanthenone Synthesis
The precise placement of hydroxyl groups on the xanthenone scaffold is a critical aspect of synthesizing analogues of this compound with specific properties. Regioselective hydroxylation strategies are therefore of paramount importance in synthetic organic chemistry. These methods range from classical condensation reactions, where the regiochemistry is dictated by the starting materials, to advanced catalytic and biocatalytic approaches that allow for direct C-H bond functionalization.
One established method for achieving specific hydroxylation patterns is through the condensation of appropriately substituted precursors. A two-step synthesis for 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores, for instance, involves the condensation of an aryl aldehyde with a substituted resorcinol, such as 4-fluororesorcinol. This reaction proceeds through a triarylmethane intermediate. The final xanthenone ring system is then formed via an oxidative cyclization, for which 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed. nih.govresearchgate.net The regioselectivity of the hydroxyl group at the 6-position is predetermined by the use of a resorcinol derivative as the starting material. The amount of acid catalyst used in the initial condensation is a critical parameter to control, as retro-Friedel-Crafts reactions can occur, which may complicate the reaction mixture. nih.gov
A reliable one-pot protocol has been developed for the synthesis of 9-aryl-2,6,7-trihydroxyxanthen-3-ones, which are structurally related to the target compound. lookchem.com This method starts with 1,2,4-triacetoxybenzene (B1630906) and various aromatic aldehydes. The key transformation involves the oxidation of one of the trihydroxy benzene (B151609) moieties to a para-benzoquinone, which then undergoes a cyclocondensation to form the xanthenone core. lookchem.com The use of alkali peroxosulfates is crucial in a key step of this process. This approach allows for the synthesis of a variety of derivatives with different substituents on the 9-phenyl group, as shown in the table below.
| Entry | Aldehyde | Resulting 9-Aryl Substituent | Yield |
|---|---|---|---|
| 1 | Benzaldehyde | Phenyl | Excellent |
| 2 | Halogen-substituted benzaldehydes | Halophenyl | Reliable |
| 3 | Nitro-substituted benzaldehydes | Nitrophenyl | Reliable |
| 4 | Hydroxy-substituted benzaldehydes | Hydroxyphenyl | Reliable |
| 5 | Carboxy-substituted benzaldehydes | Carboxyphenyl | Reliable |
Data derived from a study on reliable synthesis of 9-aryl-substituted 2,6,7-trihydroxyxanthen-3-ones. lookchem.com
More advanced and highly convergent strategies include multicomponent reactions. A notable example is the regioselective tandem [4+1]-[4+2] cycloaddition for the synthesis of amino-substituted dihydroxanthones and their corresponding xanthones. nih.govresearchgate.net This one-pot reaction utilizes 3-carbonylchromones, isocyanides, and non-symmetric dienophiles. nih.gov The mechanism is proposed to start with a [4+1] cycloaddition of the isocyanide to the chromone, forming an aminofuran intermediate. This intermediate then undergoes a [4+2] cycloaddition with the dienophile. researchgate.net The reaction is highly regioselective, with the product's substitution pattern being controlled by the electron-withdrawing group on the dienophile. researchgate.net The resulting dihydroxanthones can be readily aromatized to the corresponding xanthones, for example, by treatment with DBU under microwave irradiation. nih.gov
| Starting Materials | Key Intermediate | Regioselectivity Driver | Final Product Type |
|---|---|---|---|
| 3-Carbonylchromone, Isocyanide, Dienophile | Aminofuran | Electron-withdrawing group on dienophile | Polysubstituted Dihydroxanthone |
Based on research on the regioselective synthesis of dihydroxanthones and xanthones through a tandem process. nih.govresearchgate.netresearchgate.net
Biocatalysis offers a green and highly selective alternative for hydroxylation reactions. Cytochrome P450 (CYP) enzymes, in particular, are known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including complex molecules like steroids. udg.edunih.gov While direct examples on this compound are not prevalent, the principles demonstrated with other complex scaffolds are applicable. Through methods like directed evolution and iterative saturation mutagenesis, the selectivity of these enzymes can be tailored to achieve hydroxylation at specific, even non-activated, C-H bonds. nih.gov For instance, mutants of P450 BM3 have been engineered to be highly selective for the hydroxylation of specific positions on the testosterone (B1683101) molecule. nih.gov This approach holds significant promise for the future development of synthetic routes to specifically hydroxylated xanthenones, potentially allowing for the direct hydroxylation of a pre-formed xanthenone core at a desired position.
Structural Elucidation and Spectroscopic Characterization of 6 Hydroxy 9 Phenylxanthen 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 6-Hydroxy-9-phenylxanthen-3-one, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are employed for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The spectrum provides information based on chemical shifts (indicating the electronic environment of a proton), integration (representing the number of protons of a particular type), and spin-spin coupling (revealing adjacent protons).
For this compound, one would expect to see distinct signals for the protons on the xanthene core and the pendant phenyl ring. The aromatic protons would appear in the typical downfield region (around 6.5-8.0 ppm). The hydroxyl (-OH) proton would likely appear as a singlet, with its chemical shift being variable and dependent on solvent and concentration. The specific coupling patterns (e.g., doublets, triplets) between adjacent protons on the aromatic rings would be crucial for assigning their exact positions.
Table 1: Hypothetical ¹H NMR Data for this compound Note: This table is a representation of expected values. Actual experimental data is required for confirmation.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~9.5-10.5 | s | - | 1H | Ar-OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon (e.g., C=O, aromatic C, C-O).
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the ketone group would be the most downfield signal, typically appearing above 180 ppm. The carbons of the aromatic rings and the carbon bearing the hydroxyl group would have characteristic chemical shifts in the 100-170 ppm range. The central sp³ carbon (C-9) to which the phenyl group is attached would also have a distinct chemical shift.
Table 2: Hypothetical ¹³C NMR Data for this compound Note: This table is a representation of expected values. Actual experimental data is required for confirmation.
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| >180 | C=O | C-3 |
| ~160-170 | C | C-6 (bearing OH) |
| ~110-150 | C | Aromatic & Vinylic Cs |
Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, helping to piece together the molecular structure. researchgate.net
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in identifying neighboring protons within the phenyl and xanthene ring systems.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of carbon resonances.
Distortionless Enhancement by Polarization Transfer (DEPT) NMR
DEPT is a ¹³C NMR experiment that provides information about the number of hydrogen atoms attached to each carbon. DEPT-135, for example, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) as absent. This technique is used to differentiate between the various types of carbon atoms in the molecule, complementing the information from the standard ¹³C NMR spectrum.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the conjugated ketone.
Multiple sharp bands between 1450-1600 cm⁻¹ representing C=C stretching vibrations within the aromatic rings.
Absorptions in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations for the ether linkage in the xanthene core and the hydroxyl group.
Table 3: Expected IR Absorption Bands for this compound Note: This table is a representation of expected values. Actual experimental data is required for confirmation.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| ~1660 (strong) | C=O stretch | Conjugated Ketone |
| 1450-1600 | C=C stretch | Aromatic Rings |
| 1200-1300 | C-O stretch | Aryl Ether |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight of a compound and can provide valuable insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₉H₁₂O₃), the calculated monoisotopic mass is approximately 288.08 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). Depending on the ionization technique used, such as Electrospray Ionization (ESI), it is also common to observe the protonated molecule, [M+H]⁺, at m/z 289.08.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| m/z (Hypothetical) | Proposed Fragment Ion | Structural Moiety Lost |
| 289.08 | [C₁₉H₁₃O₃]⁺ | (M+H)⁺ |
| 288.08 | [C₁₉H₁₂O₃]⁺ | M⁺ (Molecular Ion) |
| 211.05 | [C₁₃H₇O₃]⁺ | Phenyl group (C₆H₅) |
| 183.05 | [C₁₂H₇O₂]⁺ | Phenyl group and CO |
Note: The data in this table is hypothetical and serves as an illustration of potential fragmentation patterns. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structure Determination
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would yield a detailed structural model. This would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map of the molecule.
The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide the precise coordinates of each atom within the asymmetric unit, allowing for the calculation of all intramolecular distances and angles. This would definitively confirm the connectivity of the atoms and the planarity of the xanthene ring system, as well as the orientation of the phenyl substituent.
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
| Z | 4 |
Note: The data in this table is hypothetical and represents typical values for a molecule of this nature. It is provided for illustrative purposes in the absence of published experimental data.
Chemical Reactivity and Reaction Mechanisms of 6 Hydroxy 9 Phenylxanthen 3 One
Reactivity of the Hydroxyl Group(s) on the Xanthenone Scaffold
The hydroxyl group at the C-6 position of the xanthenone scaffold is a critical determinant of the molecule's chemical behavior, particularly its antioxidant properties. The reactivity of this group is analogous to that of phenolic hydroxyls, which can act as hydrogen donors to neutralize free radicals.
In studies of related 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives, the presence of multiple hydroxyl groups was found to be crucial for their antioxidant potency. researchgate.net The antioxidant activity stems from the ability of the hydroxyl groups to donate a hydrogen atom, thereby reducing oxidizing species. This process is often evaluated using electrochemical methods like cyclic voltammetry, which measures the oxidation potential of a compound. A lower oxidation potential indicates a greater ability to be oxidized and, consequently, a higher antioxidant capacity. researchgate.net
The reactivity of a specific hydroxyl group in a polyhydroxy compound is influenced by its chemical environment. Factors such as intramolecular hydrogen bonding and the electronic effects of neighboring groups can alter the bond dissociation energy of the O-H bond and the C-O bond length. nih.gov For instance, computational studies on other polyhydroxy natural products have shown that longer C-O bond lengths can correlate with higher chemical reactivity at that position. nih.gov While specific data for 6-Hydroxy-9-phenylxanthen-3-one is not detailed, these principles suggest that the electronic nature of the xanthenone core influences the reactivity of the C-6 hydroxyl group.
Furthermore, the hydroxyl group serves as a synthetic handle for derivatization. It can undergo reactions typical of phenols, such as etherification or esterification, to produce various derivatives. For example, related xanthenone-4-acetic acid derivatives have been synthesized with alkoxy chains attached, indicating that the hydroxyl moiety can be readily converted into an ether linkage. nih.gov
Reactivity of the Phenyl Substituent and its Substituents
The phenyl group at the C-9 position significantly influences the electronic properties and reactivity of the entire molecule. The substituents on this phenyl ring can modulate the reactivity of both the ring itself and the xanthenone core. researchgate.net
The phenyl group itself is generally resistant to oxidation and reduction but is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) are governed by the existing substituents on the ring. wikipedia.orgmasterorganicchemistry.com
A key finding demonstrates that substituents on the 9-phenyl ring of hydroxylated xanthenones directly impact their antioxidant capability. The introduction of an electron-donating group (EDG) on the phenyl ring was shown to lower the biological oxidation potential of 2,6,7-trihydroxy-9-phenylxanthen-3-one derivatives. researchgate.net This enhanced reducing power signifies that the electronic nature of the phenyl substituent is transmitted through the molecular framework, affecting the reactivity of the distant hydroxyl groups on the xanthenone scaffold. researchgate.net
The general principles of electrophilic aromatic substitution can be applied to predict the reactivity of the 9-phenyl group:
Activating Groups : Substituents like hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups are activating. They donate electron density to the phenyl ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. uci.edulkouniv.ac.in This increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
Deactivating Groups : Electron-withdrawing groups (EWG) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are deactivating. They pull electron density away from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. uci.edulkouniv.ac.in These groups typically direct incoming electrophiles to the meta position.
| Substituent Type | Example Groups | Effect on Reaction Rate | Directing Effect | Underlying Electronic Effect |
|---|---|---|---|---|
| Activating | -OH, -OR, -NH₂, -R (alkyl) | Increases Rate | Ortho, Para | Donates electrons via resonance or induction, stabilizing the arenium ion intermediate. wikipedia.org |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases Rate | Ortho, Para | Withdraws electrons via induction but donates via resonance; the inductive effect is stronger, deactivating the ring. uci.edu |
| Deactivating | -NO₂, -CN, -SO₃H, -C(O)R | Decreases Rate | Meta | Withdraws electrons via both induction and resonance, strongly destabilizing the arenium ion intermediate, especially for ortho/para attack. lkouniv.ac.in |
Nucleophilic Substitution Reactions of Xanthenone Derivatives
Nucleophilic substitution reactions involve the attack of a nucleophile (an electron-rich species) on an electron-deficient center, resulting in the displacement of a leaving group. youtube.comyoutube.com In the context of this compound, potential sites for nucleophilic attack include the carbonyl carbon (C-3) and the carbon atoms of the xanthenone core, although such reactions are less common than those involving the hydroxyl group or electrophilic attack on the phenyl ring.
The carbonyl group at the C-3 position imparts an electrophilic character to the carbon atom due to the polarization of the C=O bond. This makes it a potential target for nucleophiles. However, direct substitution at an sp²-hybridized carbon of a carbonyl group within a conjugated system is not a typical SN2-type reaction but would likely proceed through an addition-elimination mechanism if a suitable leaving group were present on an adjacent carbon.
More relevant are nucleophilic substitution-like reactions that occur during the synthesis of the xanthene core itself. For example, the synthesis of certain xanthene derivatives involves a cascade reaction initiated by a 1,6-conjugate addition of a nucleophile to a para-quinone methide intermediate, which bears structural resemblance to the xanthenone system. ccspublishing.org.cn
Interactions with Biological Nucleophiles (e.g., 2'-deoxyribonucleosides)
Specific studies detailing the direct interaction and nucleophilic substitution reactions between this compound and biological nucleophiles such as 2'-deoxyribonucleosides were not found in the reviewed literature. Xanthene dyes are known to interact with biomolecules like DNA, but these interactions are often non-covalent (e.g., intercalation or groove binding) or can be photo-induced. Covalent modification of DNA nucleobases (which act as biological nucleophiles) by excited-state species is a known phenomenon for some photosensitizing molecules, but specific data for this compound is not available.
Photochemical Reactivity and Excited-State Dynamics
The photochemical behavior of xanthenone derivatives is characterized by the formation of excited states upon absorption of light, which can then undergo various chemical reactions. Laser flash photolysis studies on structurally similar compounds, such as 2,3-dimethoxy-9H-xanthen-9-one, provide significant insight into these processes. researchtrends.net
Upon excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). ufba.br For many aromatic ketones, this intersystem crossing is very efficient. researchtrends.net The triplet state is often the key intermediate in photochemical reactions.
For 2,3-dimethoxy-9H-xanthen-9-one in acetonitrile (B52724), the triplet state was observed with absorption maxima at 380, 550, and 630 nm and a lifetime of 3.0 µs. researchtrends.net This triplet state is assigned a ππ* configuration, which influences its reactivity. It can be "quenched" (deactivated) by other molecules through energy transfer or electron/hydrogen transfer processes. researchtrends.netufba.br
Furthermore, high-intensity laser photolysis can lead to photoionization, where an electron is ejected from the molecule to form a radical cation. researchtrends.net The radical cation of 2,3-dimethoxy-9H-xanthen-9-one was characterized by absorption maxima at 390 nm and a broad band between 500-650 nm, with a lifetime of 18.7 µs in an aqueous acetonitrile solution. researchtrends.net These transient species are highly reactive and can initiate further chemical transformations.
| Transient Species | Absorption Maxima (λmax) | Lifetime (τ) | Solvent | Formation/Decay Pathway |
|---|---|---|---|---|
| Triplet State (T₁) | 380, 550, 630 nm | 3.0 µs | Acetonitrile | Forms via intersystem crossing from S₁; decays via quenching or phosphorescence. researchtrends.net |
| Radical Cation (M•+) | 390 nm, 500-650 nm (broad) | 18.7 µs | H₂O/Acetonitrile (1:1) | Forms via photoionization; decays via reaction with nucleophiles. researchtrends.net |
Heterolytic C-O Bond Cleavage Mechanisms
Heterolytic bond cleavage involves the breaking of a covalent bond where one fragment retains both electrons, resulting in the formation of ions (a cation and an anion). maricopa.eduyoutube.com In the photochemistry of xanthenone derivatives, heterolytic cleavage can occur from an excited state, often influenced by the solvent polarity. nih.gov
A relevant example is the photodecarboxylation of xanthone (B1684191) acetic acids. Upon irradiation in aqueous buffer, 2- and 4-xanthone acetic acid efficiently undergo decarboxylation. researchgate.net This reaction is proposed to proceed from the singlet excited state, leading to the heterolytic cleavage of a C-C bond to form a benzylic carbanion and carbon dioxide. researchgate.net This demonstrates that the xanthone chromophore can facilitate heterolytic bond fragmentation upon photoexcitation. While this example involves C-C bond cleavage, it establishes a precedent for the formation of ionic intermediates from excited xanthone systems. A similar heterolytic cleavage of the C-O bond of the hydroxyl group is conceivable, particularly in polar, protic solvents that can stabilize the resulting ions, although this specific pathway is less commonly documented than radical pathways.
Homolytic C-O Bond Cleavage and Radical Formation Pathways
Homolytic bond cleavage is a process where a covalent bond breaks, and each fragment retains one of the bonding electrons, leading to the formation of two radicals. pressbooks.pub This pathway is central to many photochemical reactions.
For this compound, a primary pathway for radical formation is photoionization from the excited state, as observed for the analogous dimethoxy-xanthenone, which produces a radical cation. researchtrends.net This radical cation is a highly reactive species.
Another potential pathway is the homolytic cleavage of the O-H bond in the hydroxyl group from the excited state. The triplet excited state of aromatic ketones is known to have reactivity similar to alkoxyl radicals and can abstract a hydrogen atom from a suitable donor. ufba.br Intramolecularly, this could lead to the formation of a phenoxyl-type radical on the xanthenone scaffold.
The cleavage of the C-O bond connecting the hydroxyl group to the xanthenone ring is another possibility. The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. While direct homolytic C-O cleavage of phenols is challenging, the process can be facilitated in related structures. For example, the deoxygenation of alcohols can be achieved photochemically by first converting the alcohol to a xanthate ester, which then undergoes C-O homolysis via a radical intermediate. nsf.gov This indicates that derivatization can make the C-O bond more susceptible to homolytic cleavage. The radical species generated through these pathways can subsequently engage in a variety of reactions, including dimerization, disproportionation, or reaction with other molecules like oxygen.
Intersystem Crossing Processes
The molecular structure of xanthene dyes inherently provides a framework where intersystem crossing can be a relevant process. For fluorescein (B123965) and its derivatives, which share the xanthene core with this compound, the triplet state is known to be a key intermediate in various photochemical reactions, including photosensitization and photobleaching. scispace.comresearchgate.net The population of the triplet state via intersystem crossing is a critical first step for these subsequent reactions to occur.
Several factors can influence the rate and quantum yield of intersystem crossing in xanthene dyes. One of the most well-established methods to enhance ISC is the "heavy-atom effect." wikipedia.org The introduction of heavy atoms such as bromine or iodine into the fluorescein structure, as seen in eosin (B541160) and erythrosin respectively, dramatically increases the rate of intersystem crossing. nih.gov This is due to the increased spin-orbit coupling facilitating the change in spin state. While this compound does not inherently contain heavy atoms, its behavior can be compared to the parent fluorescein structure where intersystem crossing occurs, albeit with a lower quantum yield in the absence of such substituents.
Recent research has also explored other strategies to promote intersystem crossing in fluorescein derivatives. For instance, the introduction of a flexible propenyl group into the 2,7-dichlorofluorescein structure has been shown to enhance intersystem crossing by facilitating an energy level cross between the S₁ state and a higher triplet state (T₂). acs.org This suggests that conformational flexibility within the molecular structure can play a crucial role in mediating the transition between singlet and triplet manifolds.
The environment surrounding the dye molecule also has a profound impact on intersystem crossing and the subsequent fate of the triplet state. In polymer matrices like poly(vinyl alcohol), the photobleaching of xanthene dyes, a process often initiated from the triplet state, is influenced by the rigidity of the matrix and the presence of additives that can quench the triplet state. scispace.comresearchgate.net
| Compound | Solvent/Matrix | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |
| Fluorescein | Aqueous | ~0.9 | ~0.02 | nih.gov |
| 2,7-Dichlorofluorescein (DCF) | Aqueous | - | - | acs.org |
| Iodinated Silicon-Fluorescein (SF-I) | pH 7.4 | 0.11 | 0.45 | nih.gov |
| Methylene Blue | PBS buffer | - | 0.52 | acs.org |
Table 1: Photophysical Data of Selected Xanthene and Related Dyes
The data in Table 1 clearly demonstrates the impact of structural changes on the efficiency of processes that compete with or are driven by intersystem crossing. The high fluorescence quantum yield of fluorescein corresponds to a low singlet oxygen quantum yield, indicating inefficient intersystem crossing. Conversely, the iodinated silicon-fluorescein (SF-I) exhibits a significantly lower fluorescence quantum yield and a much higher singlet oxygen quantum yield, a direct consequence of enhanced intersystem crossing due to the heavy-atom effect. nih.gov Methylene blue, another dye known for its photosensitizing properties, also shows a high singlet oxygen quantum yield, indicative of efficient triplet state formation. acs.org
Theoretical and Computational Chemistry Studies of 6 Hydroxy 9 Phenylxanthen 3 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 6-Hydroxy-9-phenylxanthen-3-one, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), to solve the Schrödinger equation approximately. nih.gov
These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electron density. Key parameters derived from DFT, such as dipole moment, polarizability, and hyperpolarizability, are crucial for understanding the molecule's response to external electric fields and its non-linear optical (NLO) potential.
Table 1: Example of Properties Calculated Using DFT
| Property | Description |
| Optimized Geometry | The lowest energy, most stable 3D arrangement of the atoms. |
| Electronic Energy | The total energy of the molecule's electrons, indicating its stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from charge separation. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |
| Chemical Hardness/Softness | A measure of the molecule's resistance to change in its electron configuration. |
| Electrophilicity Index | A quantitative measure of the energy lowering due to maximal electron flow between a donor and acceptor. nih.gov |
This table is illustrative and shows the types of data generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govdntb.gov.ua A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For this compound, analysis of the spatial distribution of these orbitals can identify the likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energy Parameters and Their Significance
| Parameter | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy (E_LUMO) | - | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change in electron distribution. nih.gov |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. nih.gov |
This table outlines key concepts in molecular orbital analysis. The values are compound-specific and obtained from quantum calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com
QSAR models are developed to predict the biological activities of new or untested compounds, such as the potential antioxidant or anticancer effects of this compound derivatives. nih.govresearchgate.net The process involves several key steps:
Data Set Selection : A diverse set of molecules with known biological activities is compiled.
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For xanthene derivatives, QSAR can help identify the key structural features that contribute to their efficacy, guiding the synthesis of new compounds with enhanced activity. nih.gov
Spectral Structure-Activity Relationship (S-SAR) analysis is an advanced QSAR technique presented as an algebraic alternative to standard multi-regression methods. researchgate.net In S-SAR, structural descriptors are treated as vectors in a data space. The Gram-Schmidt algorithm is used to transform this data space into a fully orthogonal space. researchgate.net
The final S-SAR equation is expressed in a determinant form. A key innovation of this method is the use of a "spectral norm" as a substitute for the traditional correlation factor (R²). researchgate.net The S-SAR framework also allows for the design of various related SAR models through a "minimal spectral path" rule. researchgate.net Applying S-SAR to this compound and its analogues could provide a novel perspective on its structure-activity landscape, potentially revealing complex relationships not easily captured by conventional QSAR.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial for understanding the potential mechanism of action of a compound like this compound at a molecular level.
The process involves:
Preparing the 3D structures of the ligand (this compound) and the biological target.
Using a docking program (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the active site of the receptor. nih.gov
Scoring and ranking the poses based on their binding affinity or energy.
The results provide insights into the binding mode, the strength of the interaction (binding energy), and the specific amino acid residues involved in forming hydrogen bonds and other interactions. nih.govnih.gov This information is invaluable for lead optimization in drug discovery, helping to design derivatives with improved binding and, consequently, higher biological activity.
Table 3: Typical Output from a Molecular Docking Study
| Parameter | Description | Example Value |
| Binding Affinity | The estimated free energy of binding (ΔG), indicating the strength of the ligand-receptor interaction. | -8.5 kcal/mol |
| RMSD | Root-mean-square deviation, measures the average distance between the atoms of the docked and a reference ligand pose. | < 2.0 Å |
| Interacting Residues | The specific amino acids in the receptor's binding pocket that form key interactions with the ligand. | TYR 21, SER 54 |
| H-bonds | The number and location of hydrogen bonds formed between the ligand and the receptor. | 2 |
This table presents hypothetical, yet representative, data from a molecular docking simulation.
Conformational Analysis and Energy Minimization Studies
Conformational analysis and energy minimization are crucial computational techniques used to predict the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. For this compound, these studies would primarily focus on the orientation of the phenyl group at the 9-position relative to the rigid xanthene core and the planarity of the tricyclic system.
Research Findings
Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, would identify the most stable conformer(s) of this compound. These calculations involve systematically altering the geometry of the molecule, including bond lengths, bond angles, and dihedral angles, to find the arrangement with the lowest potential energy.
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl group to the C9 atom of the xanthene core. The energy of the molecule will vary as this dihedral angle changes, due to steric interactions between the hydrogen atoms on the phenyl ring and the atoms of the xanthene skeleton. The energy minimization process would identify the rotational angle that represents a minimum on the potential energy surface.
While specific data for this compound is not available, a hypothetical representation of the type of data generated from such a study is presented below. These tables illustrate the kind of information that would be obtained from DFT calculations, such as with the B3LYP functional and a 6-31G* basis set.
Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value |
| Dihedral Angle (C8a-C9-C1'-C2') | 45.2° |
| Bond Length (C9-C1') | 1.51 Å |
| Bond Angle (C8a-C9-C9a) | 110.5° |
| Energy | -X.XXXX Hartree |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C8a-C9-C1'-C2') | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 45° | 0.00 |
| 2 (Local Minimum) | 135° | 1.25 |
| 3 (Transition State) | 90° | 3.50 |
| 4 (Transition State) | 0° | 4.10 |
Note: The values in this table are hypothetical and represent the expected relative energies for different rotational isomers.
The results of such studies are fundamental for understanding the molecule's physical and chemical properties, including its reactivity and potential interactions with biological systems. The lowest energy conformation represents the most probable structure of the molecule in the gas phase or in non-polar solvents.
Investigation of Biological Mechanisms of Action in in Vitro Systems
Antioxidant Potency Research
The antioxidant capacity of xanthene derivatives, including structures related to 6-Hydroxy-9-phenylxanthen-3-one, is a key area of investigation. This property is largely attributed to their ability to donate electrons and neutralize reactive free radicals.
Electrochemical methods are powerful tools for assessing antioxidant strength, offering a rapid and sensitive alternative to traditional spectrophotometric assays. nih.gov Cyclic voltammetry (CV) of immobilized microparticles, in particular, has been employed to evaluate the antioxidant potency of hydroxylated 9-aryl-xanthen-3-one derivatives. researchgate.net This technique measures the oxidation potential of a compound, which is directly related to its ability to donate electrons. nih.gov
In a typical CV experiment, the compound is immobilized on a carbon paste electrode, and a potential is swept between a set range. mdpi.com The resulting voltammogram shows anodic (oxidation) peaks. A lower oxidation potential indicates that the compound is more easily oxidized, signifying a greater reducing power and, consequently, higher antioxidant activity. nih.gov For instance, studies on 2,6,7-trihydroxy-9-phenylxanthen-3-one derivatives show well-defined anodic peaks, and the potential at which these peaks occur is used to compare their antioxidant strength. researchgate.net The presence of a corresponding cathodic (reduction) peak suggests the reversibility of the redox process. mdpi.com
Table 1: Electrochemical Behavior of Selected Xanthen-3-one Derivatives
| Compound | Anodic Peak Potential (Epa) | Cathodic Peak | Process Reversibility | Reference |
|---|---|---|---|---|
| Compound 9 (2,6,7-trihydroxy-9-phenylxanthen-3-one) | Two well-pronounced peaks | Two well-pronounced peaks | Reversible |
| Compound 1 (Methoxy-substituted derivative) | Similar to Compound 9, but lower intensity and shifted to lower potentials | No peak observed | Irreversible | |
This table is illustrative of the data obtained from cyclic voltammetry studies on xanthene derivatives.
The electronic properties of substituents on the xanthene core, particularly on the 9-phenyl ring, play a crucial role in modulating the compound's reducing power. researchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the molecule, thereby affecting its oxidation potential. nih.govrsc.org
Research on 9-aryl substituted 2,6,7-trihydroxyxanthen-3-ones has demonstrated that substituting the phenyl ring with an electron-donating group enhances the compound's reducing power. researchgate.net This is because EDGs increase the electron density on the aromatic system, making it easier for the molecule to donate an electron to neutralize a free radical. This enhanced ability is observed in electrochemical studies as a lowering of the biological oxidation potential. researchgate.net Conversely, electron-withdrawing groups would be expected to increase the oxidation potential, thereby decreasing the antioxidant activity. This principle allows for the fine-tuning of the antioxidant properties of xanthene derivatives through synthetic chemical modifications. rsc.orgnih.gov
Antiproliferative and Anticancer Activity Studies (In Vitro)
The potential of xanthene-based compounds as anticancer agents has been explored through in vitro studies against various human cancer cell lines. These studies aim to identify cytotoxic effects and elucidate the mechanisms underlying their antiproliferative activity.
Derivatives of the xanthene scaffold have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. For example, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown antiproliferative activity against various cell lines. chapman.edu It is important to note that the NCI/ADR-RES cell line, originally thought to be a multidrug-resistant MCF-7 line, has been identified as being derived from the OVCAR-8 ovarian cancer cell line. nih.gov
Studies on related structures show varying degrees of effectiveness. For instance, certain xanthone (B1684191) derivatives demonstrated significant growth inhibition against HCT-116 (colon) and CCRF-CEM (leukemia) cell lines. chapman.edu The specific activity is highly dependent on the substitution pattern on the xanthene and phenyl rings. chapman.edu While direct data for this compound against all the listed cell lines is not extensively documented in a single report, the general class of xanthones has shown activity against lines such as MCF-7 (breast) and A549 (lung). nih.govresearchgate.net
Table 2: Example of Antiproliferative Activity of Xanthone Derivatives against Human Cancer Cell Lines
| Compound Derivative | Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Pentafluoro-substituted Xanthone (6a) | HCT-116 (Colon) | % Inhibition | 86% | chapman.edu |
| Pentafluoro-substituted Xanthone (6a) | CCRF-CEM (Leukemia) | % Inhibition | 75% | chapman.edu |
| Pentafluoro-substituted Xanthone (6a) | MDA-MB-468 (Breast) | % Inhibition | 65% | chapman.edu |
| Streptoglutarimide H (SGH) | A549 (Lung) | IC₅₀ | 1.69–5.24 µM | nih.gov |
| Streptoglutarimide H (SGH) | NCI-H460 (Lung) | IC₅₀ | 1.69–5.24 µM | nih.gov |
This table presents data for related xanthone and other heterocyclic compounds to illustrate the type of results obtained in cytotoxicity screenings.
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and antiproliferative activity in cell-based studies. nih.govnih.gov This assay relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. nih.gov The amount of bound dye is directly proportional to the total protein mass, which reflects the number of cells in the well.
The procedure involves seeding adherent cancer cells in microtiter plates, treating them with the test compound (e.g., a xanthene derivative) for a specified period, and then fixing the cells with trichloroacetic acid. After fixation, the cells are stained with SRB. The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance is then measured spectrophotometrically. nih.gov The results are often expressed as a percentage of cell viability compared to an untreated control or as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov This assay is valued for its simplicity, sensitivity, and cost-effectiveness in screening potential chemotherapeutic agents. nih.gov
Anti-inflammatory Activity Mechanisms (In Vitro)
The anti-inflammatory potential of phenolic compounds, including those with a xanthene structure, is often investigated using in vitro models, typically involving immune cells like macrophages. nih.govnih.gov A common model uses the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.govresearchgate.net
The mechanisms explored include the inhibition of key inflammatory mediators. Studies on related compounds have shown that they can suppress the production of nitric oxide (NO), a signaling molecule involved in inflammation, by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, the anti-inflammatory action can involve the reduced expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net The modulation of signaling pathways, such as blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK), has also been identified as a potential mechanism for reducing the expression of inflammatory proteins like cyclooxygenase-2 (COX-2) and iNOS. nih.gov
Antimicrobial and Antiviral Activity Research (In Vitro)
The antimicrobial and antiviral potential of xanthene derivatives, including this compound, has been a subject of scientific investigation. These studies, conducted in controlled laboratory settings, provide insights into the compound's ability to inhibit the growth of various microorganisms.
Antibacterial Activity Assessments
Xanthene derivatives have demonstrated notable antibacterial properties. For instance, spiro[indoline-3,9-xanthene]-trione and its hydroxy derivative have been tested against Staphylococcus aureus and Escherichia coli, showing dose-dependent antibacterial activity. nih.gov This suggests that the xanthene scaffold is a promising framework for developing new antibacterial agents. nih.gov Further research into related compounds, such as 6H-1,2-oxazin-6-ones, has also shown potential against resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antifungal Activity Assessments
The antifungal activity of xanthene-related structures has also been explored. Studies on chromenol derivatives, which share structural similarities, have indicated their potential as antifungal agents. nih.gov These compounds have shown activity against various fungi, with some derivatives being more potent than established antifungal drugs like ketoconazole (B1673606) and bifonazole. nih.gov The mechanism of action is thought to involve the inhibition of crucial fungal enzymes. nih.gov Similarly, canthin-6-one, an alkaloid, has demonstrated significant in vitro antifungal activity against Fusarium oxysporum f. sp. cucumerinum. nih.gov
Antiviral Activity against Herpes Simplex Virus (HSV-1, HSV-2)
Herpes simplex virus 1 (HSV-1) is primarily associated with oral herpes, causing cold sores, while Herpes simplex virus 2 (HSV-2) is the main cause of genital herpes. mountsinai.orghopkinsmedicine.orgwho.int Both types are widespread, with a significant portion of the global population being infected. hopkinsmedicine.orgwho.int Transmission occurs through direct contact with sores or saliva. who.int
Research has shown that certain natural and synthetic compounds exhibit anti-HSV activity. For example, a polyphenolic compound, 1,2,4,6-tetra-O-galloyl-β-D-glucose, isolated from Phyllanthus emblica, has been found to inhibit both HSV-1 and HSV-2 in vitro. researchgate.net Its mechanism is believed to involve the direct inactivation of viral particles and the inhibition of viral biosynthesis within host cells. researchgate.net Similarly, the guanosine (B1672433) analog 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) has demonstrated potent activity against both HSV-1 and HSV-2. nih.gov The antiviral action of some alkaloids has also been noted, with compounds like quinine (B1679958) showing suppression of HSV-1 protein synthesis. mdpi.com
Enzyme Inhibition Studies (In Vitro)
The ability of this compound and related compounds to inhibit specific enzymes is a key area of research, providing a deeper understanding of their potential therapeutic applications.
Inhibition of Nucleotidyltransferase Superfamily Enzymes
While direct studies on this compound's effect on the broader nucleotidyltransferase superfamily are limited, research on related xanthone derivatives provides valuable insights. For example, certain xanthone derivatives have been identified as catalytic inhibitors of topoisomerase IIα, a key enzyme in DNA replication. nih.gov This inhibition is thought to occur through an ATP-competitive mechanism and intercalation into DNA. nih.gov
Inhibition of Hepatitis B Virus Ribonuclease H (HBV RNaseH)
The Hepatitis B virus (HBV) Ribonuclease H (RNaseH) is a critical enzyme for viral replication and is considered a promising, yet underexploited, drug target. nih.govdtic.milmdpi.com Inhibiting HBV RNaseH disrupts the viral life cycle by preventing the synthesis of the positive DNA strand, leading to the accumulation of non-functional viral genomes. mdpi.com
Several classes of compounds have been identified as inhibitors of HBV RNaseH. These include α-hydroxytropolones, N-hydroxyisoquinolinediones (HIDs), N-hydroxypyridinediones (HPDs), and N-hydroxynapthyridinones. mdpi.comnih.gov These inhibitors are believed to function by chelating the two magnesium ions present in the enzyme's catalytic site. mdpi.com Studies have shown that these inhibitors can effectively suppress HBV replication in cell-based assays and even in animal models. nih.govnih.gov The development of these inhibitors represents a significant step towards new therapeutic strategies for chronic hepatitis B. nih.govnih.gov
Preliminary Studies on Enzyme Inhibition Properties
Initial investigations into the bioactivity of this compound have included preliminary screenings to assess its potential as an enzyme inhibitor. Such studies are fundamental in determining the compound's mechanism of action at a molecular level and identifying potential therapeutic targets.
Research in this area has suggested a possible interaction between this compound and certain enzymes. For instance, early database annotations have associated the compound with β-lactamase, an enzyme critical for bacterial resistance to penicillin-based antibiotics. However, detailed experimental evidence and specific inhibitory concentrations from dedicated studies on this interaction are not extensively documented in publicly available literature.
Broader reviews of xanthene derivatives have indicated that this class of compounds can exhibit inhibitory effects against various enzymes. These studies often focus on the impact of different substitutions on the xanthene core in modulating biological activity. While these reviews provide a general context, specific data points for the inhibitory activity of this compound itself remain limited.
Further comprehensive enzymatic assays and screening panels are necessary to fully elucidate the enzyme inhibition profile of this compound. The table below is intended to be populated with data from such future studies, which will be crucial in understanding its specific inhibitory properties.
| Enzyme | Inhibitor Concentration | % Inhibition | IC50 Value | Reference |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar Studies for 6 Hydroxy 9 Phenylxanthen 3 One and Its Analogs
Impact of Hydroxyl Group Position and Number on Biological Activities
The number and placement of hydroxyl (-OH) groups on the xanthenone scaffold are critical determinants of biological activity, particularly for anticancer and antioxidant effects. pandawainstitute.comijcea.org The hydroxyl group's ability to form hydrogen bonds with the active sites of protein receptors is a key factor in its biological importance. pandawainstitute.com
Studies on various hydroxyxanthones have demonstrated that both the quantity and the location of these groups significantly modulate their efficacy. For instance, in the context of anticancer activity against the HepG2 human liver carcinoma cell line, the presence of a hydroxyl group at the 1-position was found to increase the anticancer activity of xanthone (B1684191). pandawainstitute.com Conversely, a hydroxyl group at the 3-position did not significantly influence its anticancer activity compared to the unsubstituted xanthone. pandawainstitute.com
Further research on the effect of hydroxyl groups on anticancer activity against T47D breast cancer cells revealed that a hydroxyl group at the 3-position resulted in stronger anticancer activity than one at the 1-position. ijcea.org Interestingly, this study also found that monohydroxyxanthones exhibited more potent anticancer activity than di-, tri-, and tetrahydroxyxanthones. ijcea.org Specifically, 3-hydroxyxanthone was identified as the most potent compound among the studied hydroxyxanthones. ijcea.org
The antioxidant activity of xanthenone derivatives is also heavily influenced by the number and position of hydroxyl groups. mdpi.com This is attributed to their ability to donate a hydrogen atom to neutralize free radicals. The specific positioning of these groups affects the molecule's electrochemical properties and, consequently, its reducing power.
Table 1: Effect of Hydroxyl Group Position on Anticancer Activity of Xanthones against HepG2 Cells
| Compound | Hydroxyl Group Position | IC50 (µM) |
|---|---|---|
| Xanthone | None | 85.3 |
| 1-Hydroxyxanthone | 1 | 43.2 |
| 3-Hydroxyxanthone | 3 | 85.3 |
Data sourced from a study on the anticancer activity of hydroxyxanthones. pandawainstitute.com
Influence of Substituents on the 9-Phenyl Ring on Biological Potency
The 9-phenyl ring of 6-Hydroxy-9-phenylxanthen-3-one offers a strategic position for chemical modification to modulate biological potency. The electronic properties of substituents on this ring, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with biological targets. researchgate.netmdpi.com
Electron-donating groups (EDGs), such as alkyl, alkoxy (-OR), and amine (-NH2) groups, increase the electron density of the molecule. studypug.com In the context of 2,6,7-trihydroxy-9-phenylxanthen-3-one analogs, the introduction of an electron-donating group to the 9-phenyl ring was found to affect the compound's reducing power by lowering its biological oxidation potential, which is relevant for its antioxidant activity. researchgate.net This suggests that EDGs can enhance the ability of the molecule to neutralize free radicals.
However, the effect of EDGs can be complex and context-dependent. For instance, in some studies on anticancer activity, electron-donating groups on the xanthenone structure have been shown to have the opposite effect of electron-withdrawing groups, leading to a decrease in activity. mdpi.com Computational studies on phenolic antioxidants have indicated that while EDGs can be beneficial for antioxidant activity, they might increase the proton affinity in polar solvents, which is a factor in the antioxidant mechanism. mdpi.com
Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halogen groups, decrease the electron density of the molecule. studypug.com In studies of 1,3-dihydroxyxanthone derivatives, the introduction of an electron-withdrawing group to the aromatic ring opposite the hydroxylated ring increased the anticancer activity. mdpi.com This suggests that for certain biological targets, reducing the electron density of the xanthenone system is favorable for enhanced potency.
Computational studies have further illuminated the role of EWGs. For example, in the context of halogen bonding, EWGs that are both σ- and π-electron accepting are shown to form the strongest halogen bond complexes. researchgate.net In the design of potent dendritic antioxidants, it was found that an electron-withdrawing nitro group had a negative effect on antioxidant activity. mdpi.com The impact of EWGs can also be influenced by steric factors, which may impede the desired interaction with a biological target. researchgate.net
Table 2: General Influence of Substituents on Biological Activity of Xanthenone Analogs
| Substituent Type | General Effect on Anticancer Activity | General Effect on Antioxidant Activity |
|---|---|---|
| Electron-Donating Group (EDG) | Can decrease activity mdpi.com | Can enhance reducing power researchgate.net |
Correlation between Specific Structural Features and Observed Biological Effects
Beyond the general electronic effects of substituents, specific structural features play a crucial role in the biological activity of xanthenone derivatives. The presence of certain functional groups can influence physicochemical properties like lipophilicity and affect interactions with biological targets. researchgate.net
For example, the presence of prenyl groups on the xanthone nucleus is a key feature for the anticancer activity of many natural xanthones. mdpi.comresearchgate.net These groups can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. researchgate.net Similarly, the introduction of an aminoalkyl moiety has been shown to be critical for the anticancer activity and DNA binding of certain xanthones. mdpi.com
In the context of p53 activation, specific aminated xanthones have been identified as potential activating agents through the inhibition of the MDM2-p53 interaction. mdpi.com The growth inhibitory effect of these compounds was associated with the induction of cell cycle arrest. mdpi.com This highlights how specific structural motifs can lead to precise biological outcomes. Furthermore, computational studies have shown that the orientation of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which in turn affects the molecule's conformation and stability, and consequently its biological activity. nih.gov
Comparative SAR Analysis across Different Xanthenone Derivatives
A comparative analysis of SAR across various xanthenone derivatives reveals overarching principles while also highlighting the specificity of structure-activity relationships for different biological targets. The xanthone scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple targets. mdpi.commdpi.com
The anticancer activity of xanthones is highly dependent on the type, number, and position of functional groups. mdpi.com For instance, while hydroxyl groups are often crucial, their optimal placement can differ depending on the cancer cell line being targeted. pandawainstitute.comijcea.org Similarly, the influence of electron-donating or -withdrawing groups can vary.
In the realm of antioxidant activity, the key factor is often the ability to donate a hydrogen atom or an electron, which is directly influenced by the substitution pattern. researchgate.net For anti-inflammatory activity, features like trihydroxylated prenylated and diprenylated groups have been associated with significant effects. researchgate.net
The development of dual-target inhibitors, such as those targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrates the versatility of the xanthenone scaffold. nih.gov SAR studies in this area have shown that substituents like trifluoromethyl groups can be well-tolerated by the target enzymes. nih.gov This comparative approach underscores the importance of tailoring the structural modifications of the xanthenone core to the specific biological application.
Emerging Research Areas and Potential Research Applications
Development as Fluorescent Probes for Biological Imaging and Detection
The inherent fluorescence of the xanthene scaffold makes 6-Hydroxy-9-phenylxanthen-3-one a promising candidate for the development of fluorescent probes for biological imaging. ontosight.ai Xanthene dyes are well-regarded for their utility in bioimaging, photonics, and as optical sensors. mdpi.com The core structure of these dyes, featuring two π-systems (phenyl and xanthene), allows for modifications that can tune their luminescent properties. mdpi.com
Research into xanthene derivatives has demonstrated their potential as effective fluorescent probes. For instance, studies on 9-alkyl-substituted xanthenones, which are structurally related to this compound, have shown that these compounds retain desirable fluorescent properties, including excited-state proton-transfer (ESPT) reactions, which are characteristic of well-known dyes like fluorescein (B123965). A notable derivative, 6-Hydroxy-9-isopropyl-3H-xanthen-3-one, exhibited good cell permeability and efficiently accumulated within the cytosol of living cells, highlighting the potential of this class of compounds in cellular imaging. nih.gov The development of such probes is crucial for visualizing cellular structures and processes with high specificity and sensitivity.
The photophysical properties of novel xanthene dyes, including their absorption and emission maxima, quantum yields, and Stokes shifts, have been extensively studied. researchgate.net These properties are critical for their application as fluorescent probes and can be modulated by altering the solvent polarity, indicating a solvatochromic effect. researchgate.net This tunability is a key advantage in designing probes for specific biological environments.
Time-resolved fluorescence microscopy is a powerful technique that provides information not only on the location of a fluorescent probe but also on its local environment. The fluorescence lifetime of a probe can be sensitive to factors such as ion concentration, pH, and molecular binding.
The photophysical behavior of 9-alkyl xanthenones has been investigated using time-resolved fluorescence measurements. nih.gov These studies determined key parameters such as fluorescence decay times, which are fundamental for applications in time-resolved fluorescence microscopy. nih.gov While specific data on this compound is limited, the research on its structural analogs suggests its potential utility in this advanced imaging modality. The ability to measure fluorescence lifetimes allows for the quantitative analysis of the cellular microenvironment, offering a deeper understanding of biological processes.
Fluorescent probes are invaluable tools for studying the formation and dynamics of biomolecular assemblies, such as protein aggregates and protein-protein interactions. Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) utilize fluorescent probes to measure molecular proximity. vanderbilt.edu While direct evidence for the use of this compound in probing biomolecular assemblies is not yet prominent in the literature, the characteristics of the xanthene dye family suggest a strong potential for such applications.
The development of analyte-responsive probes from xanthene dyes is an active area of research. nih.gov These probes can be designed to exhibit a change in their fluorescent properties upon binding to specific biomolecules or upon a change in their local environment, which is a hallmark of the formation of biomolecular assemblies. For instance, fluorescent probes have been developed to detect biothiols, which are crucial in numerous physiological and pathological processes. nih.gov The ability to engineer the xanthene structure to respond to specific biological events opens up possibilities for creating probes that can report on the assembly of proteins and other macromolecules in real-time within living cells.
Investigation as Photosensitizers in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in cancerous tissues or pathogenic microbes. nih.govnih.gov Xanthene dyes are known to be effective photosensitizers. nih.govresearchgate.net
The photodynamic activity of xanthene derivatives has been demonstrated in various studies. For example, peri-xanthenoxanthene derivatives have shown low dark cytotoxicity and high phototoxicity against several human cancer cell lines, making them promising candidates for PDT. nih.gov The efficiency of a photosensitizer is often correlated with its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules produced to the number of photons absorbed by the photosensitizer. nih.gov Halogenated xanthenes, such as Rose Bengal and erythrosin B, are known to be potent photosensitizers, and their photodynamic efficiency has been systematically correlated with their molecular properties and phototoxicity against carcinoma cell lines. nih.govresearchgate.net
| Xanthene Dye | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Rose Bengal | 0.76 | Water | nsf.gov |
| Eosin (B541160) Y | 0.57 | Water | pdx.edu |
| Erythrosin B | 0.62 | Water | pdx.edu |
| Fluorescein | 0.03 | Water | pdx.edu |
This table presents data for related xanthene dyes to provide context for the potential photosensitizing properties of this compound.
Exploration in Optoelectronic Devices and Photoconductivity Studies
The unique electronic and optical properties of xanthene dyes have led to their exploration in the field of optoelectronics. Polymeric composites doped with xanthene dyes have been shown to exhibit photovoltaic properties. researchgate.net This opens up the possibility of using compounds like this compound in the development of organic solar cells and other light-harvesting devices.
Studies have shown that films of non-photoconducting polymers, when doped with xanthene dyes, can become photoconducting. researchgate.net These composite films have been found to exhibit a photovoltaic effect, the nature of which has been identified as diffusional. researchgate.net The efficiency of photogenerated charge carrier formation and the sign of the photovoltaic response are related to the molecular structure of the dye. researchgate.net While specific studies on the photoconductivity of this compound are scarce, the general properties of the xanthene class suggest its potential in this area. The development of novel 9-phenyl-9-phosphafluorene oxide derivatives, which share structural similarities, has been a focus for applications in organic light-emitting diodes (OLEDs) due to their high thermal stability and unique optoelectronic features. beilstein-journals.org
Applications in Agricultural Research as Bactericidal Agents
The control of bacterial diseases in agriculture is a significant challenge. There is a growing need for new bactericidal agents to combat plant pathogens, especially with the rise of antibiotic resistance. Xanthene dyes have shown promise as antibacterial agents, with their activity often being light-dependent (photodynamic inactivation). mdpi.comresearchgate.net
Research has demonstrated that xanthene dyes can effectively inactivate foodborne pathogens in both planktonic and biofilm states when activated by light. researchgate.net For instance, Rose Bengal and erythrosine, when activated by a green LED, have shown the ability to eliminate Staphylococcus aureus and Salmonella Typhimurium. researchgate.net This photodynamic antimicrobial activity is a promising strategy for controlling pathogens in various agricultural settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Hydroxy-9-phenylxanthen-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the xanthone core via acid-catalyzed cyclization of polyphenolic precursors (e.g., 2,2',4,4'-tetrahydroxybenzophenone derivatives), followed by regioselective hydroxylation and phenyl group introduction. Grignard reactions (e.g., aryl magnesium bromides) or Friedel-Crafts alkylation are used for phenyl functionalization . Yield optimization requires precise control of temperature, solvent polarity (e.g., THF or toluene), and stoichiometric ratios of dehydrating agents (e.g., acetic anhydride) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and substitution patterns. For instance, the hydroxyl group at position 6 typically shows a downfield singlet (~δ 12 ppm in DMSO-d₆). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₉H₁₂O₄, expected [M+H]⁺ = 305.0814). X-ray crystallography (if crystallizable) provides definitive proof of the fused ring system and substituent geometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use tightly sealed goggles, nitrile gloves (tested for chemical resistance), and lab coats to prevent skin/eye contact. Work under fume hoods to avoid inhalation of airborne particles. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers at 4°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective hydroxylation during the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example, protecting the 3-ketone with acetyl groups prior to hydroxylation can steer electrophilic substitution to position 5. Solvent effects (e.g., polar aprotic solvents like DMF) and catalysts (e.g., BF₃·Et₂O) may enhance selectivity. Post-synthesis deprotection under mild alkaline conditions restores the hydroxyl group .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or protein target flexibility. Validate computational models using molecular dynamics simulations with explicit solvent (e.g., water or DMSO). Cross-validate bioassay results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Adjust force field parameters in docking studies to account for tautomeric forms of the xanthone core .
Q. How does solvent polarity impact the stability of this compound during long-term storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., acetonitrile) show reduced degradation compared to protic solvents (e.g., methanol), which may promote keto-enol tautomerism. Use argon-purged vials and antioxidants (e.g., BHT) to mitigate oxidation. Monitor degradation via HPLC-UV at 254 nm, with a C18 column and acetonitrile/water gradient .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : X-ray data reveal π-π stacking between phenyl groups and hydrogen bonding between hydroxyl O–H and ketone C=O groups. These interactions stabilize the lattice and influence solubility. For co-crystallization studies, consider additives like crown ethers to modulate packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
